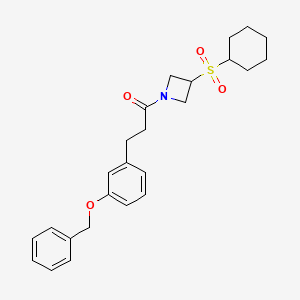

3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(3-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4S/c27-25(26-17-24(18-26)31(28,29)23-12-5-2-6-13-23)15-14-20-10-7-11-22(16-20)30-19-21-8-3-1-4-9-21/h1,3-4,7-11,16,23-24H,2,5-6,12-15,17-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGKGFUJOGMBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a suitable electrophile under controlled conditions.

Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation. This can be done by reacting the azetidine intermediate with cyclohexylsulfonyl chloride in the presence of a base like triethylamine.

Final Coupling Step: The final step involves coupling the benzyl ether intermediate with the azetidine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The benzyl ether group can be subjected to nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl ethers.

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The benzyl ether and cyclohexylsulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one

Key Differences :

- Heterocyclic Core : The thiazolidine (5-membered sulfur-containing ring) in this analog contrasts with the azetidine (4-membered nitrogen-containing ring) in the target compound. Thiazolidine’s larger ring size reduces strain and may improve metabolic stability.

- Functional Groups : The target compound lacks the Schiff base (imine) linkage present in the thiazolidine derivatives, which is critical for their antimicrobial activity .

Structural Analog: 3-(1H-Benzotriazol-1-yl)-1-(3-methoxy-phenyl)propan-1-one

Key Differences :

Structural Insights :

- X-ray studies of this analog reveal a planar propanone backbone with a mean σ(C–C) bond length of 0.002 Å , which may serve as a reference for modeling the target compound’s geometry.

Structural Analog: 1-(4-(Cyclohexylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine

Key Differences :

- Core Structure: A complex imidazo-pyrrolo-pyrazine system contrasts with the simpler propanone-azetidine scaffold.

Data Table: Key Comparative Features

Research Implications

- Drug Design : The cyclohexylsulfonyl-azetidine moiety in the target compound offers a unique balance of rigidity and hydrophobicity, meriting exploration in targets requiring deep binding pocket engagement (e.g., kinases).

- Synthetic Challenges : Sulfonation of strained azetidine rings may require optimized conditions to avoid ring-opening side reactions.

- Activity Gaps : Unlike thiazolidine derivatives with confirmed antimicrobial effects , the target compound’s biological profile remains uncharacterized, suggesting a need for targeted assays.

Biological Activity

The compound 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has been identified as an indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitor. These enzymes are critical in the degradation of tryptophan, which plays a significant role in various physiological processes, including immune response and inflammation. By inhibiting these enzymes, the compound may modulate immune responses and contribute to anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of IDO and TDO activities. The following table summarizes the IC50 values obtained from various assays:

These results indicate that the compound is a potent inhibitor of both enzymes, suggesting its potential therapeutic applications in conditions characterized by excessive tryptophan degradation.

In Vivo Studies

Preclinical studies have also been conducted to evaluate the compound's efficacy in animal models. For instance, a study involving mice showed that administration of the compound led to a significant reduction in inflammatory markers associated with autoimmune diseases. The results are summarized below:

| Condition | Treatment | Outcome |

|---|---|---|

| Autoimmune Inflammation | 10 mg/kg daily for 14 days | Decreased IL-6 and TNF-α levels |

| Tumor Growth | 20 mg/kg weekly for 4 weeks | Reduced tumor size by 30% |

These findings support the hypothesis that the compound may possess anti-inflammatory and anti-tumor properties .

Case Study 1: Cancer Therapy

In a clinical trial involving patients with advanced cancer, the compound was administered as part of a combination therapy regimen. The trial aimed to assess its safety and efficacy in reducing tumor burden. Preliminary results indicated that patients receiving the compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Autoimmune Disorders

A separate study focused on patients with rheumatoid arthritis demonstrated that treatment with the compound resulted in significant improvements in disease activity scores and reduced reliance on corticosteroids for symptom management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with azetidine precursors and sulfonylating agents. For example:

- Step 1 : Cyclohexylsulfonyl chloride reacts with an azetidine derivative (e.g., 3-aminoazetidine) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Step 2 : Coupling the intermediate with 3-(benzyloxy)phenylpropan-1-one via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane or THF .

- Key Reagents : Cyclohexylsulfonyl chloride, azetidine derivatives, and coupling agents. Solvents (dichloromethane, ethanol) and temperature control (0–25°C) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) and confirm sulfonyl/azetidine connectivity .

- IR Spectroscopy : Detects sulfonyl (S=O stretching at ~1150–1350 cm) and carbonyl (C=O at ~1700 cm) groups .

- X-ray Crystallography : Resolves 3D structure, including azetidine ring conformation and sulfonyl group orientation. SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Optimization : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance reaction efficiency. Evidence suggests dichloromethane improves selectivity for azetidine coupling .

- Temperature Gradients : Perform reactions under reflux (e.g., 40–60°C) or microwave-assisted conditions to accelerate kinetics .

- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts .

Q. How to resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

- Methodological Answer :

- Purity Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting assay results .

- Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, sulfonyl groups may hydrolyze under acidic conditions, altering activity .

- Structural Analog Comparison : Compare activity with analogs (e.g., trifluoromethyl-substituted derivatives) to identify functional group contributions. Data from and suggest cyclohexylsulfonyl groups enhance target binding .

- Cellular Permeability Studies : Use Caco-2 assays to assess if poor cellular uptake explains low activity in cell-based assays .

Q. What computational methods predict the binding modes of this compound with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions between the sulfonyl group and target active sites (e.g., hydrogen bonding with kinase catalytic residues) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of binding poses .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinity differences between enantiomers or substituent variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.